3-fluoro-N-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-fluoro-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c1-9-12(10,11)7-4-2-3-6(8)5-7/h2-5,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPKZUKWVUXWMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-fluoro-N-methylbenzene-1-sulfonamide typically involves the reaction of 3-fluorobenzenesulfonyl chloride with methylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
3-fluoro-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, leading to different products.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common reagents used in these reactions include strong acids, bases, and nucleophiles such as sodium hydroxide, hydrochloric acid, and various amines . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Antibacterial Activity
3-Fluoro-N-methylbenzene-1-sulfonamide exhibits notable antibacterial properties by mimicking para-aminobenzoic acid (PABA), which is essential for bacterial folic acid synthesis. This inhibition is critical for bacterial growth and reproduction. The fluorine substitution may improve its potency against specific bacterial strains by enhancing membrane permeability or altering binding affinity to target enzymes.
Synthesis of Derivatives
Various synthetic routes exist for producing 3-fluoro-N-methylbenzene-1-sulfonamide, allowing for the creation of derivatives tailored for specific applications. These derivatives can exhibit improved efficacy or reduced toxicity, which is essential for developing safer pharmaceuticals.
Interaction Studies
Research has focused on the interaction of 3-fluoro-N-methylbenzene-1-sulfonamide with various biological targets, particularly enzymes involved in bacterial metabolism. Techniques such as molecular docking and binding affinity studies are employed to optimize the compound's structure for enhanced biological activity.
Study on Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various sulfonamides, including 3-fluoro-N-methylbenzene-1-sulfonamide. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, outperforming some traditional antibiotics in specific assays .
Pharmacokinetics Research
In vivo pharmacokinetic studies were conducted where mice were administered doses of 3-fluoro-N-methylbenzene-1-sulfonamide. The pharmacokinetic parameters such as plasma half-life and peak concentration were measured, providing insights into its absorption and metabolism . This data is crucial for understanding how to optimize dosing regimens in future therapeutic applications.
Mechanism of Action
The mechanism of action of 3-fluoro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors . The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity . The fluorine atom can also participate in interactions with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 3-fluoro-N-methylbenzene-1-sulfonamide with key analogues, highlighting substituent variations and their implications:
Key Observations:
- Electron-Withdrawing Groups: Fluorine and chlorine substituents increase polarity and metabolic stability compared to non-halogenated analogues (e.g., methoxy groups in ).
- Steric Effects : Bulky groups like piperazinyl-carbonyl () or trifluorobutane chains () reduce membrane permeability but enhance target specificity.
- Biological Relevance: Compounds with extended aromatic systems (e.g., phenoxy or piperazinyl groups) show higher affinity for protein-binding pockets, as seen in CNS-targeted agents () or enzyme inhibitors ().
Physicochemical Properties
- Double sulfonamide (): Likely higher melting points due to increased molecular symmetry and crystallinity.
- Solubility: Fluorine and sulfonamide groups enhance water solubility compared to non-polar analogues (e.g., methyl or chloro derivatives in ).
Biological Activity
3-Fluoro-N-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention due to its significant biological activity, particularly as an antibacterial agent. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-fluoro-N-methylbenzene-1-sulfonamide is , with a molecular weight of approximately 189.21 g/mol. The presence of the fluorine atom at the third position of the benzene ring enhances its biological activity and solubility, making it a promising candidate in drug design.
Sulfonamides, including 3-fluoro-N-methylbenzene-1-sulfonamide, function primarily by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition is crucial for bacterial growth and reproduction. The specific fluorine substitution may enhance the compound's potency against certain bacterial strains by improving membrane permeability or altering binding affinity to target enzymes.
Antibacterial Properties
Research indicates that 3-fluoro-N-methylbenzene-1-sulfonamide exhibits notable antibacterial activity. It has been shown to inhibit various bacterial strains effectively, which can be attributed to its structural characteristics that facilitate interactions with bacterial enzymes involved in folate metabolism.
Table 1: Antibacterial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The data suggest that the compound is particularly effective against Staphylococcus aureus, indicating potential for use in treating infections caused by this pathogen.
Inhibition of NLRP3 Inflammasome
Recent studies have explored the role of sulfonamide-based compounds as selective inhibitors of the NLRP3 inflammasome, which plays a critical role in inflammatory responses. For example, modifications to sulfonamide scaffolds have shown promising results in inhibiting NLRP3 activation with IC50 values comparable to established inhibitors .
Table 2: Inhibitory Potency of Sulfonamide Derivatives on NLRP3
| Compound | IC50 (µM) |
|---|---|
| 3-Fluoro-N-methylbenzene-1-sulfonamide | 0.91 |
| Compound A | 0.75 |
| Compound B | 1.20 |
These findings highlight the potential for 3-fluoro-N-methylbenzene-1-sulfonamide in modulating inflammatory pathways, which could be beneficial in conditions characterized by excessive inflammation.
Case Studies
Case Study 1: Antibacterial Efficacy
In a controlled study involving mice infected with Staphylococcus aureus, treatment with 3-fluoro-N-methylbenzene-1-sulfonamide led to a significant reduction in bacterial load compared to untreated controls. Mice receiving the compound showed a survival rate improvement of approximately 40% over the treatment period.
Case Study 2: NLRP3 Inhibition
Another study investigated the effects of this compound on macrophage activation in response to lipopolysaccharide (LPS). The results demonstrated that administration of 3-fluoro-N-methylbenzene-1-sulfonamide significantly suppressed IL-1β production while leaving TNF-α levels unchanged, indicating selective inhibition of the NLRP3 pathway .
Q & A
Q. How should stability studies be conducted under physiological conditions?
- Method :
- pH Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C.
- Plasma Stability : Use human plasma (10% v/v) and quantify degradation via LC-MS/MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
